2-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide
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Overview
Description
2-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a thiazole ring
Preparation Methods
The synthesis of 2-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling with benzamide: The final step involves coupling the thiazole derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
2-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The thiazole ring and the fluorine atom play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide can be compared with other similar compounds, such as:
2-fluoro-N-(4-methoxyphenyl)benzamide: Lacks the thiazole ring, which may result in different biological activities.
2-fluoro-4-methoxybenzamide: Lacks both the thiazole ring and the methoxyphenyl group, leading to distinct chemical properties.
Thiazole derivatives: Compounds like thiazole-based antibiotics and antifungals share the thiazole ring but differ in other substituents, affecting their spectrum of activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H15FN2O2S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-fluoro-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]benzamide |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-14-8-6-12(7-9-14)18-21-13(11-24-18)10-20-17(22)15-4-2-3-5-16(15)19/h2-9,11H,10H2,1H3,(H,20,22) |
InChI Key |
OGLMFBMZYICDHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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